Introduction: The Versatility of a Pyridine Building Block
Introduction: The Versatility of a Pyridine Building Block
An In-depth Technical Guide to the Physical Properties of 2,5-Diaminopyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
2,5-Diaminopyridine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of two reactive amino groups on the pyridine scaffold makes it a versatile building block for synthesizing a wide array of more complex molecules.[1] Specifically, it serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and has applications in biochemical research to study cellular pathways.[1] This guide provides a detailed examination of the core physical properties of 2,5-Diaminopyridine hydrochloride, offering both established data and field-proven methodologies for its characterization. The focus will be on the dihydrochloride form, which is commonly available commercially.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The following table summarizes the key physical data for 2,5-Diaminopyridine Dihydrochloride.
| Property | Value | Source(s) |
| Chemical Name | 2,5-Pyridinediamine, dihydrochloride | [1][2] |
| Synonyms | 2,5-Diaminopyridine dihydrochloride | [3][4] |
| CAS Number | 26878-35-3 | [1][3][4] |
| Molecular Formula | C₅H₇N₃ · 2HCl | [1][3][4] |
| Molecular Weight | 182.05 g/mol | [1][4] |
| Appearance | Purple solid; light pink powder; brown-gray solid | [1][2] |
| Melting Point | 264 °C (decomposes) - 271 °C | [1][2][3] |
| Water Solubility | 1000 g/L (at 20 °C) | [2] |
Section 1: Thermal Analysis - Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. For pure compounds, the melting range is typically narrow (0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[5] 2,5-Diaminopyridine dihydrochloride exhibits a high melting point, which is characteristic of ionic salts, and it decomposes upon melting.[3]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method for accurately measuring the melting point range using a modern digital melting point apparatus. The underlying principle is the controlled heating of a small, packed sample while observing the precise temperature of phase transition from solid to liquid.[6]
Methodology:
-
Sample Preparation:
-
Ensure the 2,5-Diaminopyridine dihydrochloride sample is completely dry, as residual solvent can act as an impurity.[7]
-
Place a small amount of the crystalline solid onto a clean, dry surface (like a watch glass).
-
Gently tap the open end of a glass capillary tube into the sample to collect a small amount of powder.
-
Invert the tube and tap its sealed bottom on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[8] Dropping the tube through a long, narrow glass tube can aid in efficient packing.[5][7]
-
-
Apparatus Setup & Measurement:
-
Turn on the melting point apparatus and set the starting temperature to at least 15-20°C below the expected melting point (e.g., start at ~245°C).[7]
-
Set a slow ramp rate of 1-2°C per minute. A slow heating rate is crucial for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Insert the packed capillary tube into the sample holder of the apparatus.[7]
-
-
Data Recording:
-
Observe the sample through the magnified viewfinder.
-
Record the first temperature (T₁) when the first droplet of liquid becomes visible.[7]
-
Record the second temperature (T₂) when the entire sample has completely melted into a transparent liquid.[7]
-
The melting point is reported as the range T₁ - T₂.
-
Allow the apparatus to cool significantly before running subsequent samples.[7]
-
Workflow for Melting Point Determination
Caption: Figure 1: A stepwise workflow for accurate melting point determination.
Section 2: Solubility Profile
Solubility is a fundamental thermodynamic property crucial for drug development, dictating bioavailability and formulation strategies. 2,5-Diaminopyridine dihydrochloride is highly soluble in water[2], a property attributed to the polar amino groups and the ionic nature of the hydrochloride salt, which readily interact with polar water molecules.
Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[9] It involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Methodology:
-
System Preparation:
-
For each solvent to be tested (e.g., water, ethanol, DMSO), add a pre-weighed excess amount of 2,5-Diaminopyridine dihydrochloride to a sealed vial or flask. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[10]
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.[11]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Immediately separate the saturated solution from the solid phase. This can be achieved by filtering the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) or by centrifugation.[11][12]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved 2,5-Diaminopyridine dihydrochloride using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original solubility in units such as mg/mL or mol/L. A minimum of three replicate determinations is recommended.[11]
-
Workflow for Solubility Assessment
Caption: Figure 2: The standard shake-flask method for equilibrium solubility.
Section 3: Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure.[13] For 2,5-Diaminopyridine dihydrochloride, both ¹H and ¹³C NMR would provide distinct fingerprints.
-
¹H NMR: The aromatic protons on the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm).[13][14] Protonation of the ring nitrogen by HCl causes a general downfield shift of all ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen atom.[15] The protons of the two amino groups (-NH₂) would appear as distinct signals, the chemical shift of which can be concentration and solvent-dependent.
-
¹³C NMR: The carbon atoms of the pyridine ring will show signals in the aromatic region of the spectrum. The carbons directly bonded to the nitrogen atoms will be the most deshielded.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For 2,5-Diaminopyridine dihydrochloride, the following peaks are anticipated:
-
N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3200-3500 cm⁻¹.[16][17] These correspond to the symmetric and asymmetric stretching vibrations of the -NH₂ groups.
-
N-H Bending: A primary amine N-H "scissoring" vibration typically appears as a moderately strong band around 1580-1650 cm⁻¹.[17]
-
C-N Stretching: The stretching vibration for aromatic C-N bonds is typically strong and found in the 1250-1335 cm⁻¹ region.[17]
-
Aromatic C-H and C=C Stretching: Vibrations associated with the pyridine ring will also be present in their characteristic regions.
The choice of solvent can influence the exact position of IR absorption bands, particularly those involved in hydrogen bonding like the N-H stretch.[18]
Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)
Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the solid 2,5-Diaminopyridine dihydrochloride powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Conclusion
This guide has detailed the essential physical properties of 2,5-Diaminopyridine dihydrochloride, a compound of considerable utility in research and development. The provided data, summarized in a clear tabular format, and the robust, step-by-step protocols for characterization offer a comprehensive resource for scientists. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.
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